molecular formula C16H24N2O2 B597375 Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate CAS No. 177947-98-7

Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate

Cat. No. B597375
CAS RN: 177947-98-7
M. Wt: 276.38
InChI Key: FQIROIAIOANJTE-UHFFFAOYSA-N
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Description

Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of azetidine derivatives, such as Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, often involves the use of aza-Michael addition of NH-heterocycles with methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate is characterized by a four-membered azetidine ring with a benzylamino group and a tert-butyl ester group . The InChI code for this compound is InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate has a molecular weight of 262.35 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 41.6 Ų .

Scientific Research Applications

Azetidine Analogs Synthesis

Azetidine-2-carboxylic acid (Aze) analogs with various side chains, including tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, are synthesized for studying peptide activity. These analogs are valuable for understanding the influence of conformation on peptide activity in scientific research (Sajjadi & Lubell, 2008).

Diastereoselective α-Alkylation

Tert-butyl esters of azetidine, such as tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, are used in diastereoselective α-alkylation. This process enhances the yields and diastereoselectivities of α-alkylated products, crucial in synthesizing optically active azetidine-2-carboxylic acid esters (Tayama et al., 2018).

Synthesis of High Molecular Weight Polypeptides

L-Azetidine-2-carboxylic acid and its analogs, including tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, are employed in synthesizing abnormally high molecular weight polypeptides. These compounds serve as novel isomeric analogs of dl-proline, expanding the scope of polypeptide research (Soriano et al., 1980).

Synthesis of Protected 3-Haloazetidines

Protected 3-haloazetidines, including derivatives of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate, are synthesized for their application in medicinal chemistry. These compounds are versatile building blocks, enabling the creation of a range of azetidine-3-carboxylic acid derivatives (Ji et al., 2018).

Future Directions

The future directions for research on Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in various fields, including medicinal chemistry and drug discovery .

properties

IUPAC Name

tert-butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-14(12-18)10-17-9-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIROIAIOANJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697016
Record name tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate

CAS RN

177947-98-7
Record name tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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